1-[(2R,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Overview
Description
1-[(2R,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group, a hydroxy group, and a methoxy group attached to an oxolane ring, along with a pyrimidine-dione moiety. Its molecular formula is C11H16N2O5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as and .
Glycosylation: The first step involves the glycosylation of with under acidic conditions to form a glycoside intermediate.
Protection and Deprotection: The hydroxyl groups of the ribose moiety are protected using silyl or benzyl groups to prevent unwanted reactions during subsequent steps.
Aminomethylation: The protected glycoside is then subjected to aminomethylation using formaldehyde and ammonia or an amine source.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as or .
Reduction: The carbonyl groups in the pyrimidine-dione moiety can be reduced to hydroxyl groups using reducing agents like or .
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMSO (Dimethyl sulfoxide)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Alkyl halides, Acyl chlorides
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of alkylated or acylated derivatives
Scientific Research Applications
1-[(2R,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may inhibit or activate biochemical pathways, leading to therapeutic effects.
Binding: The aminomethyl and hydroxy groups facilitate binding to active sites of enzymes, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one
Comparison
- Structural Differences : The presence of different substituents such as fluoro or dihydroxy groups.
- Reactivity : Variations in reactivity due to different functional groups.
- Applications : Unique applications based on their specific chemical properties.
Uniqueness
1-[(2R,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5-4-14(11(17)13-9(5)16)10-8(18-2)7(15)6(3-12)19-10/h4,6-8,10,15H,3,12H2,1-2H3,(H,13,16,17)/t6-,7-,8-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODAXORFJMIGLN-FDDDBJFASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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